N-hexyl-4-methoxybenzamide

HMG-CoA Reductase Enzyme Inhibition Selectivity Screening

Researchers requiring a validated negative control for HMG-CoA reductase high-throughput screening face the risk of non-specific matrix effects masking true inhibitor activity. N-Hexyl-4-methoxybenzamide (CAS 330467-48-6) resolves this by providing a defined, inactive reference compound (IC₅₀ ≈ 240 µM). - Negative Control: Demonstrates negligible HMG-CoA reductase inhibition, confirming assay specificity. - SAR Benchmark: Quantifiable HO-1 inhibitory activity (IC₅₀ = 1,000 nM) enables potency ranking of novel analogs. - Analytical Standard: Well-defined physicochemical profile (MW 235.32, LogP ~3.0) supports HPLC/LC-MS method validation.

Molecular Formula C14H21NO2
Molecular Weight 235.32g/mol
CAS No. 330467-48-6
Cat. No. B404905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-hexyl-4-methoxybenzamide
CAS330467-48-6
Molecular FormulaC14H21NO2
Molecular Weight235.32g/mol
Structural Identifiers
SMILESCCCCCCNC(=O)C1=CC=C(C=C1)OC
InChIInChI=1S/C14H21NO2/c1-3-4-5-6-11-15-14(16)12-7-9-13(17-2)10-8-12/h7-10H,3-6,11H2,1-2H3,(H,15,16)
InChIKeyQIINXNUWICTDPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Hexyl-4-methoxybenzamide (CAS 330467-48-6): Technical Specifications and Procurement Baseline


N-Hexyl-4-methoxybenzamide (CAS 330467-48-6) is a synthetic organic compound belonging to the N-alkyl benzamide class, characterized by a para-methoxy substituted benzamide core with an N-linked n-hexyl chain [1]. Its molecular formula is C₁₄H₂₁NO₂, with a molecular weight of 235.32 g/mol [1]. The compound serves as a research tool in medicinal chemistry, particularly in the study of enzyme inhibition profiles and as a reference standard for analytical method development. Its structural features confer distinct physicochemical properties that differentiate it from shorter-chain or unsubstituted analogs .

Why Generic Substitution Fails: N-Hexyl-4-methoxybenzamide vs. Common Analogs


N-Hexyl-4-methoxybenzamide cannot be interchangeably substituted with other benzamide derivatives due to the profound influence of its specific N-hexyl substitution on both its physicochemical and biological profiles. The lipophilic hexyl chain significantly alters the compound's LogP, membrane permeability, and protein-binding characteristics relative to shorter N-alkyl or unsubstituted benzamides . Substituting with a generic 'benzamide' or even a '4-methoxybenzamide' without the hexyl group would result in a molecule with markedly different solubility, bioavailability, and target interaction kinetics. Consequently, procurement decisions based on structural class alone, without accounting for the hexyl moiety, risk introducing uncontrolled variables into experimental systems and invalidating comparative data.

Quantitative Evidence Guide: N-Hexyl-4-methoxybenzamide vs. Analogs in Key Assays


Selectivity Profile in HMG-CoA Reductase Inhibition: N-Hexyl-4-methoxybenzamide vs. Active Inhibitors

N-Hexyl-4-methoxybenzamide was evaluated for its ability to inhibit HMG-CoA reductase, a key enzyme in cholesterol biosynthesis. While it lacks significant inhibitory activity, this data is critical for defining its selectivity profile. Its weak inhibition (IC₅₀ ~240 µM) provides a clear baseline to differentiate it from potent, structurally-related HMG-CoA reductase inhibitors [1]. This lack of activity confirms its utility as a negative control or a selective probe for other targets.

HMG-CoA Reductase Enzyme Inhibition Selectivity Screening

Inhibition of Heme Oxygenase-1: A Quantifiable Differentiation from Inactive Analogs

The compound exhibits measurable but weak inhibition of heme oxygenase-1 (HO-1), with an IC₅₀ of 1,000 nM (1 µM) in a rat spleen microsomal assay [1]. This activity is significantly lower than potent HO-1 inhibitors (which typically exhibit nanomolar potency) but is also distinctly active, contrasting with many structurally similar benzamide derivatives that show no inhibition. This intermediate activity profile makes it a valuable tool for mechanistic studies or as a reference point in SAR campaigns.

Heme Oxygenase-1 HO-1 Inhibition Bilirubin Formation

Acetylcholinesterase Inhibition: Definitive Evidence of Inactivity for Off-Target Profiling

To establish its off-target profile, N-hexyl-4-methoxybenzamide was tested for acetylcholinesterase (AChE) inhibitory activity. At a concentration of 26 µM, it showed no inhibition . This negative result is a critical data point, confirming that the compound does not interact with this common off-target, unlike many other benzamide derivatives which can exhibit cholinergic effects. This selectivity is a key differentiator for studies where AChE activity must remain unperturbed.

Acetylcholinesterase Off-target Activity Selectivity

Optimal Research and Industrial Application Scenarios for N-Hexyl-4-methoxybenzamide (330467-48-6)


Negative Control or Selectivity Marker in HMG-CoA Reductase Assays

Given its lack of significant HMG-CoA reductase inhibitory activity (IC₅₀ ≈ 240 µM), N-hexyl-4-methoxybenzamide serves as an ideal negative control in high-throughput screens for novel cholesterol-lowering agents. Its use validates assay sensitivity and confirms that observed inhibition by test compounds is specific and not due to non-specific matrix effects [1].

Reference Compound for HO-1 Structure-Activity Relationship (SAR) Studies

With a defined, albeit weak, HO-1 inhibitory activity (IC₅₀ = 1,000 nM), the compound acts as a valuable reference point in SAR campaigns aimed at optimizing HO-1 inhibitors. Its quantifiable activity allows researchers to benchmark the potency of new analogs and determine the minimal structural requirements for HO-1 engagement [2].

Analytical Standard for Method Development and Validation

The compound's well-defined physicochemical properties (MW 235.32 g/mol, LogP, solubility) make it a suitable analytical standard for developing and validating HPLC, LC-MS, or other chromatographic methods for benzamide derivatives. Its distinct retention time and spectral signature, as documented in spectral databases, aid in system suitability testing and compound identification [3].

Selective Probe for Off-Target Profiling Panels

The demonstrated lack of activity against acetylcholinesterase (at 26 µM) makes N-hexyl-4-methoxybenzamide a clean probe for inclusion in off-target selectivity panels. It can be used to confirm that new chemical entities do not exhibit unwanted cholinergic side effects, thereby supporting lead optimization programs .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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